molecular formula C18H17NO3S B2622515 (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide CAS No. 2035004-84-1

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2622515
CAS No.: 2035004-84-1
M. Wt: 327.4
InChI Key: PFRXXFLYQYQYPX-VOTSOKGWSA-N
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Description

(E)-N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative of significant interest in neuroscience and neuropharmacology research. This compound is designed for investigational use in studying neurological pathways and oxidative stress responses. Its molecular structure, which incorporates benzo[b]thiophene and furan heterocycles, is related to other acrylamide-based compounds that have been identified as modulators of the GABAA receptor, a key target for neuroactive drugs . Research on structurally similar molecules indicates potential applications in mitigating oxidative stress . For instance, certain benzo[b]thiophene analogs have demonstrated a ability to ameliorate acrylamide-induced neurotoxicity and oxidative stress in zebrafish larval models by stabilizing the glutathione redox cycle and enhancing the activity of enzymatic antioxidants like SOD and CAT . The compound is provided for research purposes to further explore these mechanisms. (E)-N-(2-(Benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide has a molecular formula of C18H17NO3S and a molecular weight of 327.4 g/mol . Researchers can utilize this compound for in vitro and in vivo studies to probe its specific interactions with biological targets and its potential research applications. This product is intended for research purposes by trained professionals only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-18(21,16-10-14-4-2-3-5-15(14)23-16)12-19-17(20)7-6-13-8-9-22-11-13/h2-11,21H,12H2,1H3,(H,19,20)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRXXFLYQYQYPX-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C=CC1=COC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CNC(=O)/C=C/C1=COC=C1)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzo[b]thiophene Derivative: Starting with a suitable thiophene precursor, the benzo[b]thiophene ring is constructed through cyclization reactions.

    Hydroxypropylation: The benzo[b]thiophene derivative is then reacted with an appropriate epoxide to introduce the hydroxypropyl group.

    Acrylamide Formation: The hydroxypropylated benzo[b]thiophene is then coupled with a furan-3-yl acrylamide through a condensation reaction, often facilitated by a base such as triethylamine.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the above laboratory procedures to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate.

    Reduction: The acrylamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Applications

The compound is part of a class of benzo[b]thiophene derivatives known for their diverse biological activities. Research has demonstrated that compounds containing the benzo[b]thiophene moiety exhibit significant anti-inflammatory , anticancer , and antimicrobial properties.

Anti-inflammatory Activity

Studies indicate that derivatives of benzo[b]thiophene can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, hydroxyl-containing benzo[b]thiophene analogs have been shown to mitigate oxidative stress induced by acrylamide in zebrafish larvae, highlighting their potential as anti-inflammatory agents .

Anticancer Potential

Research suggests that (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide may possess cytotoxic effects against various cancer cell lines. The structural components of this compound allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Similar compounds with the benzo[b]thiophene structure have been reported to exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be explored for developing new antimicrobial agents .

Antioxidant Activity

The antioxidant properties of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide have been evaluated using various in vitro assays. The compound has demonstrated significant free-radical scavenging abilities, which could be beneficial in preventing oxidative stress-related diseases.

Drug Design Implications

Given its diverse biological activities, (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide serves as a valuable scaffold for drug design. The ability to modify its structure can lead to the development of novel therapeutic agents targeting specific diseases.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the efficacy of this compound. By systematically altering functional groups and evaluating their effects on biological activity, researchers can enhance the therapeutic potential of this class of compounds.

Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of TNF-α, IL-6
AnticancerCytotoxicity against cancer cell lines
AntimicrobialActivity against bacterial strains
AntioxidantFree-radical scavenging

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of similar compounds derived from benzo[b]thiophene:

  • A study demonstrated that hydroxyl-containing benzo[b]thiophene derivatives effectively reduced oxidative stress in zebrafish larvae models exposed to acrylamide, showcasing their potential as protective agents .
  • Another investigation into pyrazole derivatives highlighted their anti-inflammatory properties through significant reductions in edema in animal models, suggesting that modifications to the benzo[b]thiophene structure could yield similar benefits.

Mechanism of Action

The mechanism by which (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide exerts its effects is not fully understood. its molecular targets likely include enzymes and receptors that interact with the benzo[b]thiophene and furan moieties. These interactions can modulate various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

Key Structural Features of the Target Compound :
  • Benzo[b]thiophen-2-yl : A fused bicyclic aromatic system with sulfur, contributing to lipophilicity and π-π stacking interactions.
  • Furan-3-yl : An oxygen-containing heterocycle capable of hydrogen bonding and dipole interactions.
  • 2-Hydroxypropyl : A polar linker that enhances solubility and introduces a stereogenic center.
Comparison with Analogues :
Compound Name Key Substituents Structural Differences vs. Target Compound
(E)-3-(Furan-2-yl)-N-(3-(hydroxymethyl)-4-morpholinophenyl)acrylamide Morpholinophenyl, furan-2-yl Morpholine ring (polar) replaces benzo[b]thiophene
(2E)-3-(2-Furyl)-N-[6-(isopropylsulfamoyl)-1,3-benzothiazol-2-yl]acrylamide Benzothiazole, isopropylsulfamoyl Benzothiazole (vs. benzo[b]thiophene); sulfamoyl substituent
(E)-N-(benzothiazole-2-yl)-3-(2,4-dimethoxyphenyl)acrylamide Benzothiazole, dimethoxyphenyl Methoxy groups on phenyl vs. furan-3-yl
(E)-N-(3-(methyl(nitroso)amino)propyl)-3-(thiophen-2-yl)acrylamide Thiophen-2-yl, nitrosoamino group Nitroso group (toxic) vs. hydroxypropyl linker

Key Observations :

  • Aromatic Systems : The target’s benzo[b]thiophene offers greater lipophilicity compared to single-ring heterocycles (e.g., thiophene, furan) but less than benzothiazole derivatives due to sulfur’s electronegativity .
  • Polarity: The hydroxypropyl group provides solubility advantages over non-polar linkers (e.g., isopropylsulfamoyl in ).
  • Toxicity : Unlike the nitroso-containing compound , the target lacks mutagenic groups, suggesting a safer profile.
Physicochemical Properties :
  • Lipophilicity : Benzo[b]thiophene increases logP compared to furan/thiophene derivatives but remains less lipophilic than benzothiazoles due to sulfur’s electronic effects .
  • Solubility: The hydroxypropyl group improves aqueous solubility relative to morpholinophenyl () or benzothiazole () analogues.

Biological Activity

(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.

Synthesis

The synthesis of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide typically involves the reaction of benzo[b]thiophene derivatives with furan-based acrylamides. The synthetic pathway is crucial for ensuring the purity and biological activity of the final product.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluated various derivatives for their antiproliferative effects against human cancer cell lines. The compound exhibited significant inhibition of cell growth in several lines, including HeLa and MDA-MB-231, with IC50 values comparable to established chemotherapeutics like CA-4. The correlation between structural modifications and biological activity was also observed, indicating that specific substituents on the benzothiophene ring can enhance efficacy against tumor cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
CA-4HeLa180
CA-4MDA-MB-2313100
(E)-N-(...)HeLa14
(E)-N-(...)MDA-MB-2311500

Neuroprotective Effects

The neuroprotective properties of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide were investigated in models of oxidative stress-induced neurotoxicity. Findings indicated that the compound could ameliorate acrylamide-induced neurotoxicity in zebrafish larvae by restoring glutathione levels and reducing pro-inflammatory markers. This suggests a potential therapeutic role in neurological disorders associated with oxidative stress .

The mechanisms underlying the biological activities of (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide are multifaceted:

  • Inhibition of Tubulin Polymerization : The compound has been shown to interfere with tubulin dynamics, which is critical for cancer cell proliferation.
  • Antioxidant Activity : By enhancing glutathione levels, it mitigates oxidative stress, a key factor in neurodegenerative diseases.
  • Anti-inflammatory Effects : The reduction of inflammatory cytokines indicates its potential use in treating inflammatory conditions.

Case Studies

Several case studies have been documented that illustrate the effectiveness of this compound:

  • Cancer Treatment : In vitro studies demonstrated that (E)-N-(...) significantly reduced cell viability in breast cancer models.
  • Neuroprotection : In vivo studies using zebrafish models showed improved locomotion and reduced oxidative damage after treatment with the compound.

Q & A

Q. What are the standard synthetic routes for (E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-3-yl)acrylamide?

The compound is synthesized via multi-step organic reactions. A typical approach involves:

  • Step 1 : Preparation of the benzo[b]thiophene core through cyclization of alkynyl thioanisoles using gold(I) catalysts .
  • Step 2 : Introduction of the 2-hydroxypropyl group via nucleophilic substitution or condensation reactions, often using triethylamine as a base to deprotonate intermediates .
  • Step 3 : Coupling with 3-(furan-3-yl)acryloyl chloride under controlled pH (7–9) and temperature (0–25°C) to form the acrylamide backbone . Yield optimization requires solvent selection (e.g., dichloromethane or ethanol) and stoichiometric control of reagents .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key protons (e.g., hydroxyl at δ 4.8–5.2 ppm, aromatic thiophene/furan protons at δ 6.5–7.8 ppm) and carbons (amide carbonyl at ~170 ppm) .
  • IR Spectroscopy : Confirms acrylamide C=O stretching (~1650 cm1^{-1}) and hydroxyl O-H bonds (~3300 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 367.39 for C17_{17}H16_{16}F3_{3}N3_{3}OS analogs) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation steps .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol improves crystallization .
  • Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates coupling efficiency .
  • Continuous Flow Reactors : For scale-up, flow chemistry reduces reaction time and improves consistency .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C interactions .
  • X-ray Crystallography : SHELX software refines crystal structures to confirm stereochemistry and bond lengths .
  • Comparative Analysis : Cross-validate with analogous compounds (e.g., furan/thiophene derivatives) to identify unexpected peaks .

Q. What computational methods predict the biological activity of this compound?

  • PASS Analysis : Predicts activity spectra (e.g., antimicrobial, anticancer) based on structural similarity to known bioactive acrylamides .
  • Molecular Docking : Simulates binding to targets like γ-aminobutyric acid receptors (GABAAR) or enzymes (e.g., Sortase A) using AutoDock or Schrödinger .
  • QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on furan) with bioactivity trends .

Q. What experimental strategies elucidate the mechanism of action in biological systems?

  • Michael Addition Assays : Test covalent binding to cysteine residues in proteins via UV-Vis or fluorescence quenching .
  • Cellular Target Identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 screens to map interaction networks .
  • Metabolic Stability Studies : LC-MS/MS tracks compound degradation in liver microsomes to assess pharmacokinetic profiles .

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